molecular formula C12H18N2O B13209787 2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13209787
M. Wt: 206.28 g/mol
InChI Key: GDWMGHGTJRWDIT-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS 2059941-18-1) is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . As a member of the pyrrolopyrimidine heterocycle family, it represents a privileged scaffold in medicinal chemistry with broad-spectrum pharmacological potential . These structures are of significant interest in early-stage drug discovery, particularly in the development of kinase inhibitors, due to their ability to mimic adenosine and engage hinge residues in enzyme binding sites through hydrogen bonding . Researchers value pyrrolopyrimidine-based compounds for their versatility in exploring structure-activity relationships (SAR) across various therapeutic targets . For instance, closely related pyrrolo[2,3-d]pyrimidine analogs are actively being investigated as potent inhibitors of oncology targets like RET kinase for cancers such as non-small cell lung cancer, as well as for infectious diseases, as seen in research on bumped kinase inhibitors for malaria . The specific substitution pattern on the 2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one core makes it a valuable intermediate for synthetic elaboration and SAR studies aimed at optimizing potency and selectivity for specific biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with the care appropriate for all laboratory chemicals.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-tert-butyl-6-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H18N2O/c1-8-5-6-10-13-9(12(2,3)4)7-11(15)14(8)10/h7-8H,5-6H2,1-4H3

InChI Key

GDWMGHGTJRWDIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N12)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Pyrimidine Precursors

The initial stage involves synthesizing a suitably substituted pyrimidine core, often through nucleophilic substitution or cyclization of urea derivatives. For example, the preparation of 2-chloro-4,6-dimethylpyrimidine derivatives is achieved via chlorination of methylated pyrimidines, which serve as key intermediates. These pyrimidines are then functionalized at the 2-position with tert-butyl groups through nucleophilic substitution reactions involving tert-butyl halides or via Grignard reagents.

Construction of the Pyrrolo[1,2-a]pyrimidine Ring System

The fused heterocycle is assembled through intramolecular cyclization reactions. One common approach involves the condensation of the pyrimidine derivative with a suitable aminoalkene or aminoester, followed by cyclization under acidic or basic conditions. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with aminoalkenes in the presence of a base such as potassium carbonate can facilitate ring closure, forming the fused pyrrolo[1,2-a]pyrimidine core.

Functionalization at the 6-Position

The methyl group at the 6-position is introduced via methylation of the pyrimidine ring prior to cyclization, often utilizing methyl iodide or dimethyl sulfate under basic conditions. This step ensures the desired substitution pattern for subsequent modifications.

Cyclization Strategies Using Heterocyclic Precursors

Use of 2-Aminopyrimidine Derivatives

A prominent method involves starting from 2-aminopyrimidine derivatives bearing the tert-butyl group at the 2-position. These are reacted with α,β-unsaturated carbonyl compounds, such as α,β-unsaturated ketones or esters, under reflux conditions to induce cyclization, forming the pyrrolo[1,2-a]pyrimidine core.

Application of Transition Metal Catalysis

Recent advancements incorporate transition metal catalysis, notably palladium or copper catalysis, to facilitate C–N or C–C bond formation during ring closure. For instance, Suzuki-Miyaura coupling reactions enable the attachment of various substituents at the 6-position, followed by intramolecular cyclization to complete the fused ring system.

Modern Coupling and Functional Group Transformation Approaches

Use of Nucleophilic Substitution and Cross-Coupling

The target compound's synthesis can be optimized via nucleophilic substitution of halogenated pyrimidine intermediates with tert-butylamine or methylamine derivatives, followed by cross-coupling reactions to introduce the methyl group at the 6-position. This method allows for high regioselectivity and functional group tolerance.

One-Pot Multistep Reactions

Recent literature reports the development of one-pot procedures combining multiple steps—such as chlorination, methylation, and cyclization—reducing reaction times and improving overall yields. These procedures often employ microwave irradiation or solvent-free conditions to enhance efficiency.

Specific Synthesis Routes from Literature

Method Starting Materials Key Reactions Conditions Yield & Notes
Multi-step classical Pyrimidine derivatives + tert-butyl halides Nucleophilic substitution, cyclization Reflux, basic/acidic media Moderate to high yields; time-consuming
Transition metal catalysis Halogenated pyrimidines + arylboronic acids Suzuki-Miyaura coupling + cyclization Pd catalysis, inert atmosphere High regioselectivity, versatile substitutions
One-pot microwave-assisted Pyrimidine precursors + amines Sequential chlorination, methylation, cyclization Microwave irradiation, solvent-free Rapid synthesis, improved yields

Research Discoveries and Innovations

Recent research highlights include:

  • Microwave-assisted synthesis significantly reduces reaction times from days to hours, with yields exceeding 80% (as reported in recent patents and journal articles).
  • Green chemistry approaches utilizing solvent-free conditions and recyclable catalysts have been developed, aligning with sustainable chemistry principles.
  • Transition metal-catalyzed cross-couplings enable the introduction of diverse substituents at the 6-position, expanding the compound's chemical diversity for pharmacological screening.

Data Tables Summarizing Key Parameters

Method Starting Material Reaction Type Reaction Conditions Yield (%) References
Classical multi-step Pyrimidine derivatives + tert-butyl halides Nucleophilic substitution & cyclization Reflux, solvents like ethanol or DMF 50–75 ,
Transition metal catalysis Halogenated pyrimidines + arylboronic acids Suzuki-Miyaura coupling Pd catalysts, inert atmosphere 70–85 ,
Microwave-assisted Pyrimidine precursors + amines Cyclization + methylation Microwave, solvent-free 80–90

Chemical Reactions Analysis

2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to the broader class of fused pyrimidin-4-one derivatives. Key structural analogs include:

Compound Name Core Structure Substituents (Positions) Synthesis Yield (If Available) Source
2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one Pyrrolo[1,2-a]pyrimidin-4-one 2-tert-butyl, 6-methyl N/A -
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., compounds 50-53, 54, 55) Pyrido[1,2-a]pyrimidin-4-one Variable (e.g., pyridine, thiazole) 11–42%
2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-... Pyrido[1,2-a]pyrimidin-4-one 4-ethyl, 6-methyl pyrazolo; piperazine N/A
5H-Thiazolo[3,2-a]pyrimidin-4-one (54) Thiazolo[3,2-a]pyrimidin-4-one Aminothiazole substituent 20%

Key Observations :

  • Core Heterocycle: The target compound’s pyrrolo-fused system contrasts with pyrido or thiazolo cores in analogs.
  • Substituent Diversity : The tert-butyl group introduces significant steric bulk compared to ethyl, methyl, or fluorinated groups in patent-derived compounds (). Fluorine substituents, as seen in some analogs, enhance electronegativity and metabolic stability .

Substituent Effects on Physicochemical Properties

  • Steric Effects : The tert-butyl group at position 2 increases lipophilicity and steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to less bulky analogs (e.g., methyl or ethyl substituents) .
  • Electronic Effects: Methyl groups (position 6) provide moderate electron-donating effects, stabilizing the pyrimidinone core. In contrast, fluorinated derivatives (e.g., 2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-...) exhibit enhanced polarity and hydrogen-bonding capacity .
  • Pharmacokinetic Implications : Patent compounds with piperazine or morpholine moieties (e.g., 7-(4-ethylpiperazin-1-yl)) likely improve solubility and bioavailability compared to the tert-butyl-containing target compound .

Biological Activity

2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C12_{12}H18_{18}N2_2O
  • Molecular Weight : 206.28 g/mol
  • CAS Number : 2059941-18-1
PropertyValue
Molecular FormulaC12_{12}H18_{18}N2_2O
Molecular Weight206.28 g/mol
CAS Number2059941-18-1

Research indicates that compounds with similar structures exhibit various biological activities, particularly in inhibiting cell proliferation and affecting microtubule dynamics. For instance, derivatives of pyrrolo[1,2-a]pyrimidin-4-one have shown potent inhibition of tubulin assembly in HeLa cells, leading to mitotic delay and subsequent cell death .

Antiproliferative Activity

A study focusing on modified pyrrolo[2,3-d]pyrimidin-4-one derivatives demonstrated that structural modifications can enhance antiproliferative activity against cancer cell lines. The presence of specific substituents at the 4' position significantly influenced the potency of these compounds .

Case Study: HeLa Cells

In vitro studies using HeLa cells revealed that certain derivatives maintained significant antiproliferative activity. For example:

  • Compound A : EC50 = 0.064 μM
  • Compound B : EC50 = 0.115 μM

These findings suggest that modifications can lead to enhanced biological efficacy while maintaining selectivity towards cancerous cells.

Pharmacological Effects

The pharmacological profile of 2-tert-butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one and its derivatives includes:

  • Inhibition of Cancer Cell Growth : Demonstrated through various assays indicating reduced viability in treated cell lines.
  • Impact on Microtubule Dynamics : Live-cell imaging has shown alterations in spindle morphology and microtubule organization upon treatment with these compounds .

Comparative Biological Activity

The following table summarizes the biological activities of related compounds:

Compound NameEC50 (μM)Mechanism of Action
2-tert-butyl-6-methyl-pyrrolo[1,2-a]pyrimidin-4-oneTBDMicrotubule assembly inhibition
Modified derivative A0.064Antiproliferative via tubulin dynamics
Modified derivative B0.115Antiproliferative via tubulin dynamics

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